2-Bromo-3'-chloro-1,1'-biphenyl
Overview
Description
Synthesis Analysis
2-Bromo-3’-chloro-1,1’-biphenyl can be synthesized through the reaction of 2-bromo-1-chlorobenzene with 1-bromobenzene in the presence of a palladium catalyst. The resulting product can be purified through recrystallization or chromatography.Molecular Structure Analysis
The molecular formula of 2-Bromo-3’-chloro-1,1’-biphenyl is C12H8BrCl. The molecular weight is 267.55 g/mol. The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
The reaction of 2-chloro (bromo)-3-phenyl-1,3,2-oxazaphospholanes leads to the formation of alkyl dihalophosphite derivatives. Such chemical reactions and the resulting compounds are important for understanding the structural and chemical properties of biphenyl derivatives.Physical and Chemical Properties Analysis
The physical state of 2-Bromo-3’-chloro-1,1’-biphenyl at 20°C is solid . The melting point ranges from 39.0 to 43.0 °C . It is soluble in toluene .Scientific Research Applications
Electron Impact Ionization and Cross-linking Efficiency
Research by Koch et al. (2017) explored the negative ion yield of various biphenyl derivatives including 2′-bromo-1,1′-biphenyl (2-Br-BP) upon dissociative electron attachment. This study is significant for understanding the cross-linking efficiency of self-assembled monolayers (SAMs) of biphenyl-4-thiols, including 2-Br-BP. Such cross-linking is critical for the production of carbon nanomembranes (CNMs), which have wide applications in nanotechnology (Koch et al., 2017).
Synthesis and Structural Analysis
The work of Pudovik et al. (1977) involved the reaction of 2-chloro(bromo)-3-phenyl-1,3,2-oxazaphospholanes, leading to the formation of alkyl dihalophosphite derivatives. Such chemical reactions and the resulting compounds are important for understanding the structural and chemical properties of biphenyl derivatives (Pudovik et al., 1977).
Coordination Chemistry and Thermal Analyses
Takjoo et al. (2013) conducted a study focusing on copper(II) and oxido-vanadium(IV) complexes of 4-bromo-2-(((5-chloro-2-hydroxyphenyl)imino)methyl)phenol. This research is essential for understanding the coordination chemistry, thermal behavior, and potential applications of such complexes in various scientific fields (Takjoo et al., 2013).
Synthesis and Luminescence Properties
Gui‐Mei Tang et al. (2021) synthesized biphenyl carbazole derivatives, including a 4′‑bromo-[1,1′-biphenyl]-4-yl derivative. Their research provided insights into the luminescence properties and potential applications of these derivatives in optoelectronics and photonics (Gui‐Mei Tang et al., 2021).
Mechanism of Action
Target of Action
It’s known that biphenyl compounds are often used in suzuki–miyaura cross-coupling reactions . This reaction involves the use of a palladium catalyst and an organoboron reagent , suggesting that these could be potential targets for the compound.
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, 2-Bromo-3’-chloro-1,1’-biphenyl may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that the compound can participate in carbon–carbon bond-forming reactions, such as the suzuki–miyaura cross-coupling . This reaction is widely applied in organic synthesis, suggesting that the compound could potentially influence a variety of biochemical pathways.
Result of Action
Action Environment
The action, efficacy, and stability of 2-Bromo-3’-chloro-1,1’-biphenyl can be influenced by various environmental factors. These may include the presence of other chemical species in the reaction environment, the pH and temperature of the environment, and the presence of a suitable catalyst. For instance, in the context of Suzuki–Miyaura cross-coupling reactions, the presence of a palladium catalyst is crucial .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Cellular Effects
It has been shown to inhibit the growth of human breast cancer cells and prostate cancer cells
Molecular Mechanism
Properties
IUPAC Name |
1-bromo-2-(3-chlorophenyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrCl/c13-12-7-2-1-6-11(12)9-4-3-5-10(14)8-9/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBHNVDCKKHUFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrCl | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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